molecular formula C9H2BrCl2F2N B2660565 7-Bromo-2,4-dichloro-6,8-difluoroquinoline CAS No. 2106290-67-7

7-Bromo-2,4-dichloro-6,8-difluoroquinoline

Cat. No.: B2660565
CAS No.: 2106290-67-7
M. Wt: 312.92
InChI Key: HFAQQNCJPXTNJS-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-6,8-difluoroquinoline (CAS 2106290-67-7) is a multifunctional halogenated quinoline derivative offered as a key chemical building block for medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in drug development, known for yielding compounds with diverse biological activities . This particular derivative features a strategic pattern of halogen substitutions (Bromo, Dichloro, Difluoro) that enhances its reactivity and makes it a valuable intermediate for the synthesis of more complex molecules via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers value this compound for its potential in designing novel therapeutic agents. Quinoline-based compounds have demonstrated significant promise as anticancer agents, acting through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration . The structural motif is also being actively investigated in other fields, including the development of inhibitors for central nervous system (CNS) targets and novel antimalarial conjugates to overcome drug resistance . As a highly functionalized intermediate, 7-Bromo-2,4-dichloro-6,8-difluoroquinoline provides a versatile core for constructing targeted libraries in high-throughput screening campaigns, including those utilizing fluorescence polarization (FP) assays . This product is intended for research purposes as a chemical standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-2,4-dichloro-6,8-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2BrCl2F2N/c10-7-5(13)1-3-4(11)2-6(12)15-9(3)8(7)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAQQNCJPXTNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=NC2=C(C(=C1F)Br)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2BrCl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 7 Bromo 2,4 Dichloro 6,8 Difluoroquinoline

Precursor Synthesis and Halogenation Pathways

Strategies for Introducing Bromine and Chlorine Atoms

The introduction of bromine and chlorine atoms onto the quinoline (B57606) framework can be achieved through various halogenation reactions. mt.com The 2- and 4-positions of a quinoline ring are often chlorinated by treating a precursor quinolin-2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard method for converting the hydroxyl or keto groups at these positions into chlorides.

The bromine atom at the 7-position is typically introduced via electrophilic aromatic substitution. This can be performed on an activated quinoline precursor. The regioselectivity of this bromination is governed by the electronic properties of the substituents already present on the ring. Alternatively, the bromine can be incorporated at the precursor stage, for instance, by starting with a bromo-substituted aniline which is then used to construct the quinoline ring. A patent for a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, starts with 2,4-dibromo-5-chlorobenzoic acid, indicating a strategy where key halogen placements are established on the initial benzene (B151609) ring precursor. google.com

Methodologies for Difluorination at 6,8-Positions

Introducing fluorine atoms, particularly at specific positions, presents a significant synthetic challenge. Direct fluorination of aromatic systems with elemental fluorine is often aggressive and unselective. mt.comacs.org Therefore, more controlled methods are required.

One common strategy is to introduce the fluorine atoms onto the aniline precursor before the quinoline ring is formed. For example, a difluoroaniline derivative can be used as a starting material in a classic quinoline synthesis, such as the Friedländer annulation. nih.gov

Another approach is nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing suitable leaving groups (like nitro or chloro groups) at the 6 and 8-positions. However, nucleophilic fluorination of electron-deficient azaarenes can be difficult. nih.gov Recent advances have explored novel methods for the selective C-H fluorination of quinolines, although these are often directed to specific positions like C4. acs.orgnih.gov Anodic oxidation is another electrochemical method that has been used for the 5,8-difluorination of quinolines using HF:pyridine (B92270). researchgate.net

Regioselective and Stereoselective Synthetic Approaches to 7-Bromo-2,4-dichloro-6,8-difluoroquinoline

Achieving the precise arrangement of five different substituents on the quinoline core is a significant challenge of regioselectivity. Stereoselectivity is not a factor for this planar, aromatic molecule. The primary strategies for ensuring the correct placement of the bromo, chloro, and fluoro groups rely on:

Stepwise Synthesis from a Pre-functionalized Precursor: The most reliable method for controlling regiochemistry is to begin with a benzene-ring-based precursor, such as a substituted aniline, where the bromine and fluorine atoms are already in the desired positions. This precursor is then cyclized to form the quinoline ring. The subsequent chlorination of the 2- and 4-positions is a well-established and regioselective transformation.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds with high regioselectivity. mdpi.com Transition metal catalysts can be used to direct the halogenation to specific positions on the quinoline ring, often guided by a directing group temporarily installed on the molecule. mdpi.com For instance, rhodium catalysts have been developed for the selective arylation of quinolines at the 8-position. researchgate.net While specific protocols for this exact substitution pattern are not widely published, the principles of directed C-H activation offer a powerful tool for achieving such complex functionalizations. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity in the Synthesis of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline

For instance, in the chlorination step using POCl₃, the temperature and reaction time must be carefully controlled to prevent side reactions and ensure complete conversion. Similarly, in catalytic reactions, the catalyst loading, choice of ligand, and solvent system can dramatically influence the reaction's efficiency and selectivity. researchgate.net A structured approach, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions for achieving the desired outcome. beilstein-journals.org

Table 1: Key Parameters for Reaction Optimization

ParameterInfluence on ReactionTypical Optimization Strategy
TemperatureAffects reaction rate and selectivity. Higher temperatures can increase reaction speed but may lead to side products or decomposition.Screening a range of temperatures (e.g., from room temperature to reflux) to find the optimal balance between reaction rate and purity.
SolventInfluences solubility of reactants, reaction mechanism, and rate. Can affect catalyst stability and activity.Testing a variety of solvents with different polarities and boiling points (e.g., DMF, Acetonitrile, Dichloromethane, Toluene).
Catalyst LoadingImpacts reaction rate and cost. Higher loading may increase speed but also cost and potential for metal contamination in the product.Varying the mole percentage of the catalyst to find the lowest effective amount that provides a good yield in a reasonable time.
Reaction TimeDetermines the extent of reaction completion. Insufficient time leads to low yield, while excessive time can result in side product formation.Monitoring the reaction progress over time using techniques like TLC or LC-MS to determine the point of maximum product formation.

Novel Synthetic Routes and Green Chemistry Considerations in the Synthesis of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline

Recent advances in organic synthesis have focused on developing more efficient and environmentally friendly methods. benthamdirect.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tetrahedron-green-chem.com For the synthesis of quinoline derivatives, this has led to the exploration of novel catalytic systems and reaction conditions. acs.org

Catalyst-Based Synthetic Approaches (e.g., Metal-catalyzed, Nanocatalysts)

Catalysis is at the forefront of modern quinoline synthesis. nih.gov Transition-metal catalysts, particularly those based on palladium, copper, nickel, and zinc, are widely used for their ability to facilitate the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. nih.gov For a molecule like 7-Bromo-2,4-dichloro-6,8-difluoroquinoline, metal-catalyzed cross-coupling and C-H activation reactions could provide novel routes for introducing the halogen substituents. nih.gov

Nanocatalysts are emerging as a particularly promising area in green chemistry. nih.govnih.gov Due to their high surface-area-to-volume ratio, nanocatalysts often exhibit higher reactivity and selectivity compared to their bulk counterparts. taylorfrancis.com They can also be more easily recovered and reused, reducing waste and cost. Various metal-based nanocatalysts, including those of copper, nickel, and iron, have been successfully employed in the synthesis of quinoline derivatives, often under milder, solvent-free, or aqueous conditions. nih.govtaylorfrancis.com

Table 2: Examples of Catalysts in Quinoline Synthesis

Catalyst TypeExampleApplication in Quinoline SynthesisReference
Lewis AcidCeric Ammonium NitrateUsed in Friedländer annulation to produce polysubstituted quinolines at ambient temperature. nih.gov
Transition MetalCopper(II) TriflateMediates single-step synthesis of quinolines with high yields and excellent regioselectivity under neutral conditions. nih.gov
Transition MetalZinc(II) TriflateCatalyzes multicomponent coupling reactions to form 2,3-disubstituted quinolines under solvent-free conditions. nih.gov
NanocatalystFe₃O₄ NanoparticlesUsed for the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being reusable. nih.gov
NanocatalystNickel NanocatalystUsed in solvent-free synthesis of polysubstituted quinolines via Friedländer annulation. nih.gov

In addition to advanced catalysts, other green chemistry principles applicable to this synthesis include the use of microwave irradiation to accelerate reaction times and the substitution of hazardous solvents with more environmentally benign alternatives like water or ethanol. benthamdirect.comtetrahedron-green-chem.com

Microwave-Assisted and Solvent-Free Methodologies

Modern synthetic chemistry increasingly focuses on green and efficient processes. Microwave-assisted synthesis and solvent-free reactions are at the forefront of this movement, offering substantial improvements over conventional heating methods and reducing environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically accelerating reaction rates. eurekaselect.comnih.gov This is due to the direct coupling of microwave energy with the polar molecules of the reactants and solvents, leading to rapid and uniform heating. For the synthesis of complex quinoline structures, this can lead to higher yields and cleaner reaction profiles in a fraction of the time required by conventional methods. eurekaselect.comnih.gov

For instance, the synthesis of various quinoline derivatives has been successfully achieved through microwave-assisted protocols. eurekaselect.com One-pot, multi-component reactions are particularly well-suited for this technique, allowing for the rapid assembly of complex molecules from simple precursors. unf.edu A study on the synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives demonstrated the efficiency of microwave heating in the final steps of the synthesis. jmpas.com Although not the target compound, this illustrates the applicability of microwave energy in the synthesis of quinolines with halogen substitutions.

Solvent-Free Methodologies

Solvent-free synthesis, or solid-state reaction, is a green chemistry approach that minimizes pollution and reduces costs. researchgate.netresearchgate.net These reactions, often facilitated by grinding or heating, can lead to higher yields and selectivity compared to their solution-phase counterparts. The use of catalysts is common in these methodologies to facilitate the reaction in the absence of a solvent.

The Friedländer annulation, a classical method for quinoline synthesis, has been adapted to solvent-free conditions using various catalysts. For example, a simple one-step procedure using Hβ zeolite as a catalyst has been employed for the synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org Another approach utilized caesium iodide as an efficient catalyst for the synthesis of quinoline derivatives from 2-aminoacetophenone and 2-aminobenzophenone with different ketones under thermal and solvent-free conditions. researchgate.net These methods highlight the potential for developing a solvent-free route to 7-Bromo-2,4-dichloro-6,8-difluoroquinoline, likely involving a suitable solid-phase catalyst.

MethodologyCatalyst/ConditionsKey AdvantagesAnalogous Compound Synthesized
Microwave-AssistedVarious, including catalyst-free in DMFRapid reaction times, increased yieldsQuinoline-based dihydropyridopyrimidines
Solvent-FreeHβ zeoliteGreen approach, simple work-up2,4-disubstituted quinolines
Solvent-FreeCaesium IodideHigh yields, short reaction times2,3,4-trisubstituted quinolines

Photolytic and Ultrasonic Promoted Syntheses

Photolytic and ultrasonic methods represent alternative energy sources for promoting chemical reactions, often leading to unique reactivity and improved outcomes under mild conditions.

Photolytic Syntheses

Photochemical reactions utilize light energy to induce chemical transformations. In the context of quinoline synthesis, photolytic methods can enable unique cyclization pathways that are not accessible through thermal means. For example, the photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes has been shown to produce 2,3-diphenylquinoline derivatives in good yields. rsc.org

More recent advancements include visible-light-mediated oxidative cyclization reactions. mdpi.comorganic-chemistry.org These methods often employ a photocatalyst to facilitate the reaction under mild, oxidant-free conditions. acs.org A notable example is the photochemical C-H hydroxyalkylation of quinolines, which operates under reducing conditions and demonstrates a departure from classical Minisci-type reactivity. nih.gov This approach allows for the functionalization of the quinoline core with a high degree of functional group tolerance. nih.gov The application of such a strategy to a pre-formed bromo-dichloro-difluoro-quinoline core could be a viable route for further derivatization.

Ultrasonic Promoted Syntheses

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to the formation of highly reactive species. Ultrasound has been successfully used to promote the synthesis of quinoline and quinolone derivatives. tandfonline.com

Several green synthetic procedures for quinolines have been developed using ultrasonic irradiation. One such method involves the use of basic ionic liquids in aqueous media, which catalyzes the condensation reaction of isatin with ketones. researchgate.netnih.gov This approach offers milder conditions, shorter reaction times, and higher yields compared to conventional methods. nih.gov Another example is the ultrasound-assisted reductive cyclization of substituted aromatic nitro compounds using zinc metal in water to produce quinolines. heteroletters.org Furthermore, a three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation in water, with SnCl2·2H2O as a precatalyst, has been shown to produce 2-substituted quinolines in good yields. nih.gov These examples underscore the potential of sonochemistry for the efficient and environmentally friendly synthesis of complex quinolines.

MethodologyKey FeaturesReported AdvantagesExample Application
PhotolyticVisible-light mediated, photocatalystMild conditions, unique reactivityC-H hydroxyalkylation of quinolines
UltrasonicAcoustic cavitationShorter reaction times, improved yieldsSynthesis of quinolones from quinolinium salts
UltrasonicUse of basic ionic liquids in waterGreen method, mild conditionsCondensation of isatin with ketones
UltrasonicReductive cyclization with zinc in waterEnvironmentally friendly, good yieldsSynthesis from aromatic nitro compounds

Reactivity and Transformational Chemistry of 7 Bromo 2,4 Dichloro 6,8 Difluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Ring of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline

The quinoline ring system, particularly when substituted with electron-withdrawing groups like chlorine and fluorine, is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C2 and C4 positions are activated for displacement by nucleophiles due to their location on the electron-deficient pyridine (B92270) portion of the heterocycle.

In polyhalogenated heterocyclic systems, the site of nucleophilic attack is governed by the relative activation of each position. For 2,4-dichloroquinoline (B42001) systems, the C4 position is generally more reactive towards nucleophiles than the C2 position. This enhanced reactivity is attributed to better stabilization of the negative charge in the Meisenheimer intermediate formed during the substitution process. The intermediate for C4-substitution allows for delocalization of the negative charge onto the ring nitrogen without disrupting the aromaticity of the adjacent benzene (B151609) ring.

Therefore, in a halogen exchange reaction (e.g., using a fluoride (B91410) source like KF), it is anticipated that the chlorine atom at the C4 position of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline would be selectively replaced before substitution occurs at the C2 position. The reaction would likely require polar aprotic solvents and elevated temperatures to proceed efficiently.

Table 1: Expected Selectivity in Halogen Exchange

Reactant Nucleophile Expected Major Product Position of Substitution
7-Bromo-2,4-dichloro-6,8-difluoroquinoline F⁻ 7-Bromo-2-chloro-4,6,8-trifluoroquinoline C4

The reaction of 2,4-dichloroquinolines with amine nucleophiles is a well-established method for the synthesis of substituted aminoquinolines. Based on established principles, aminodehalogenation of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline is expected to show high regioselectivity. Studies on analogous 2,4-dichloroquinazoline (B46505) systems consistently demonstrate that nucleophilic attack by amines occurs preferentially at the C4 position. nih.gov

This selectivity is preserved with a wide range of primary and secondary amines. Consequently, reacting 7-Bromo-2,4-dichloro-6,8-difluoroquinoline with an amine (R-NH₂) would predictably yield the corresponding 4-amino-7-bromo-2-chloro-6,8-difluoroquinoline derivative as the primary product. The reaction is typically carried out in a polar solvent, often in the presence of a base to neutralize the HCl generated.

Table 2: Predicted Outcome of Aminodehalogenation

Reactant Nucleophile Predicted Major Product Reaction Conditions
7-Bromo-2,4-dichloro-6,8-difluoroquinoline Primary/Secondary Amine 4-(Alkyl/Aryl)amino-7-bromo-2-chloro-6,8-difluoroquinoline Polar solvent (e.g., ethanol, dioxane), Base (e.g., DIPEA), Heat

Electrophilic Aromatic Substitution Reactions of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is generally more challenging than on benzene due to the electron-withdrawing effect of the heterocyclic nitrogen atom. When such reactions do occur, they preferentially take place on the more electron-rich benzene ring (carbocycle) at the C5 and C8 positions. nih.gov

However, in the case of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline, the quinoline system is heavily substituted with five strongly deactivating halogen atoms (Br, Cl, F). These substituents further reduce the electron density of the aromatic rings, making the compound extremely unreactive towards electrophilic attack. Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation are not expected to proceed under typical conditions. Forcing conditions would likely lead to decomposition rather than selective substitution. No specific studies detailing successful electrophilic aromatic substitution on this compound are readily available in the literature.

Metal-Catalyzed Cross-Coupling Reactions Involving 7-Bromo-2,4-dichloro-6,8-difluoroquinoline

The presence of multiple carbon-halogen bonds makes 7-Bromo-2,4-dichloro-6,8-difluoroquinoline an excellent substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For polyhalogenated substrates, the selectivity of the reaction is typically governed by the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl.

In 7-Bromo-2,4-dichloro-6,8-difluoroquinoline, the C7-Br bond is significantly more reactive in palladium-catalyzed oxidative addition than the C2-Cl and C4-Cl bonds. Therefore, a selective mono-arylation or mono-vinylation at the C7 position can be expected by carefully controlling the reaction conditions and stoichiometry. Using one equivalent of a boronic acid (or ester) with a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) would likely yield the 7-substituted product, leaving the chloro groups intact for potential subsequent transformations.

Table 3: Predicted Suzuki-Miyaura Coupling Reaction

Reactant Coupling Partner Catalyst System Expected Product
7-Bromo-2,4-dichloro-6,8-difluoroquinoline Arylboronic acid Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) 7-Aryl-2,4-dichloro-6,8-difluoroquinoline

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. chemicalbook.com The principles of regioselectivity are the same as in the Suzuki coupling, with the C-Br bond being more reactive than the C-Cl bonds.

A selective Sonogashira coupling on 7-Bromo-2,4-dichloro-6,8-difluoroquinoline with a terminal alkyne would be expected to occur exclusively at the C7 position. This provides a direct route to 7-alkynyl-substituted quinolines. The reaction is typically performed using a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent.

Table 4: Predicted Sonogashira Coupling Reaction

Reactant Coupling Partner Catalyst System Expected Product
7-Bromo-2,4-dichloro-6,8-difluoroquinoline Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Amine base 7-Alkynyl-2,4-dichloro-6,8-difluoroquinoline

Buchwald-Hartwig Amination and Other C-N/C-O/C-S Bond Formations

While no specific studies on the Buchwald-Hartwig amination of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline have been reported, the reaction is a powerful tool for forming carbon-nitrogen bonds. In this palladium-catalyzed cross-coupling reaction, an aryl halide is reacted with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the target molecule, the three different halogen substituents (F, Cl, Br) at various positions on the quinoline core present opportunities for selective C-N bond formation.

It is anticipated that the reactivity of the halogens in a palladium-catalyzed amination would follow the order Br > Cl >> F. Therefore, the bromine atom at the C7 position would be the most likely site for initial Buchwald-Hartwig amination. The chlorine atoms at C2 and C4 would require more forcing conditions to react. The fluorine atoms at C6 and C8 are generally unreactive in this type of coupling.

Table 1: Predicted Reactivity for Buchwald-Hartwig Amination

Position Halogen Predicted Reactivity
C7 Bromo Highest
C2 Chloro Moderate
C4 Chloro Moderate
C6 Fluoro Lowest

Similar predictions can be made for other palladium-catalyzed cross-coupling reactions to form C-O (Buchwald-Hartwig etherification) and C-S (Buchwald-Hartwig thioetherification) bonds. The reactivity order of the halogens is expected to remain the same, allowing for selective functionalization at the C7 position.

Functionalization of the Quinoline Core of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline

The quinoline core of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline can be functionalized through various reactions, primarily targeting the halogenated positions. Besides the palladium-catalyzed reactions mentioned above, nucleophilic aromatic substitution (SNAr) is a key transformation for this class of compounds.

The chlorine atoms at the C2 and C4 positions are activated towards SNAr by the electron-withdrawing nature of the quinoline nitrogen and the other halogen substituents. In related 2,4-dichloroquinolines and quinazolines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This is attributed to the greater ability of the nitrogen atom at position 1 to stabilize the Meisenheimer intermediate formed during attack at C4. Therefore, treatment with a nucleophile would likely result in substitution at the C4 position first, followed by substitution at C2 under more vigorous conditions.

The bromine at C7 and the fluorine atoms at C6 and C8 are on the carbocyclic ring and are less activated towards SNAr. Nucleophilic substitution at these positions would be significantly more difficult to achieve.

Chemo- and Regioselectivity in Reactions of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline

The presence of multiple reactive sites on 7-Bromo-2,4-dichloro-6,8-difluoroquinoline makes chemo- and regioselectivity crucial aspects of its chemistry.

In Palladium-Catalyzed Cross-Coupling Reactions:

Chemoselectivity: The reaction can be selectively directed to the C-Br bond over the C-Cl bonds by careful choice of catalyst, ligand, and reaction conditions. This would allow for the introduction of a substituent at the C7 position while leaving the C2 and C4 chloro groups intact for subsequent transformations.

Regioselectivity: As the C7-Br bond is the most reactive, high regioselectivity for functionalization at this position is expected.

In Nucleophilic Aromatic Substitution Reactions:

Chemoselectivity: SNAr reactions will preferentially occur at the C-Cl bonds over the C-Br and C-F bonds.

Regioselectivity: High regioselectivity for substitution at the C4 position over the C2 position is predicted. By controlling the stoichiometry of the nucleophile and the reaction conditions, it should be possible to achieve monosubstitution at C4 or disubstitution at C2 and C4.

Table 2: Predicted Chemo- and Regioselectivity

Reaction Type Most Reactive Site Second Most Reactive Site
Palladium-Catalyzed Coupling C7 (Br) C4/C2 (Cl)

It is important to emphasize that the information presented here is based on established principles and data from analogous compounds. Experimental validation is necessary to confirm the actual reactivity and selectivity of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline.

Computational and Theoretical Investigations of 7 Bromo 2,4 Dichloro 6,8 Difluoroquinoline

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations for 7-Bromo-2,4-dichloro-6,8-difluoroquinoline have not been documented in the available scientific literature. While MD simulations are commonly employed to study the dynamic behavior and interaction of quinoline (B57606) derivatives with biological targets, no such simulations have been published for this particular compound. researchgate.netnih.govnih.govnih.govmdpi.com

Prediction of Reactivity and Reaction Pathways via Computational Methods

Specific computational predictions regarding the reactivity and potential reaction pathways for 7-Bromo-2,4-dichloro-6,8-difluoroquinoline are not available. Theoretical studies on similar compounds often use computational methods to identify the most probable sites for nucleophilic or electrophilic attack, but this analysis has not been applied to the target molecule in any published work.

Activation Energy Calculations for Reaction Regioselectivity

No published data exists on the activation energy calculations to determine the regioselectivity of reactions involving 7-Bromo-2,4-dichloro-6,8-difluoroquinoline. Such calculations are crucial for predicting the outcome of chemical reactions, but this level of theoretical investigation has not been reported for this compound.

Analysis of Aromaticity and Electron Density Distribution

A specific analysis of the aromaticity and electron density distribution within the 7-Bromo-2,4-dichloro-6,8-difluoroquinoline molecule is not found in the scientific literature. While the quinoline core is inherently aromatic, the influence of the five halogen substituents on the electron density and the degree of aromaticity of the fused rings has not been computationally investigated and reported.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Parameters (GRPs)

There are no dedicated Frontier Molecular Orbital (FMO) analyses or calculations of Global Reactivity Parameters (GRPs) for 7-Bromo-2,4-dichloro-6,8-difluoroquinoline in the available literature. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a common method to predict the reactivity and electronic properties of molecules. rsc.orgsemanticscholar.orgnih.gov However, these specific parameters for the title compound have not been calculated and published.

Emerging Research Applications and Potentials of 7 Bromo 2,4 Dichloro 6,8 Difluoroquinoline in Non Biological/non Clinical Fields

A Key Intermediate in the Synthesis of Advanced Organic Materials

The strategic placement of reactive and modulating substituents on the quinoline (B57606) core of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline makes it an invaluable precursor in the development of novel organic materials. The chloro groups at the 2 and 4 positions offer sites for nucleophilic substitution, while the bromo group at the 7 position is amenable to various cross-coupling reactions, allowing for the systematic construction of complex molecular architectures with tailored properties.

Optoelectronic Materials

The development of next-generation optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), relies on the design of novel organic molecules with specific electronic and photophysical properties. While direct research citing 7-Bromo-2,4-dichloro-6,8-difluoroquinoline in OLEDs and OPVs is limited, the broader class of quinoline derivatives is well-established in this field. The quinoline moiety, known for its electron-deficient nature, is a common component in thermally activated delayed fluorescence (TADF) emitters and electron-transporting materials. The presence of halogens in 7-Bromo-2,4-dichloro-6,8-difluoroquinoline can further modulate the electronic properties of derivative molecules, influencing their energy levels and charge-transport characteristics, which are critical for device performance.

Liquid Crystals and Supramolecular Assemblies

The rigid and planar structure of the quinoline ring system is a desirable feature in the design of liquid crystalline materials. By attaching flexible aliphatic chains or other mesogenic units to the 7-Bromo-2,4-dichloro-6,8-difluoroquinoline core, researchers can create molecules that exhibit liquid crystalline phases. The strong dipole moment induced by the multiple halogen substituents can influence the intermolecular interactions, leading to the formation of specific mesophases. Furthermore, the quinoline nitrogen atom and the halogen atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the formation of ordered supramolecular assemblies. These assemblies can have potential applications in areas like molecular recognition and self-healing materials.

Application in Catalysis and Ligand Design

Quinoline derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.govnih.govmdpi.comnih.gov The nitrogen atom in the quinoline ring provides a primary coordination site. The specific steric and electronic environment around this coordination site, influenced by substituents like those in 7-Bromo-2,4-dichloro-6,8-difluoroquinoline, can significantly impact the catalytic activity and selectivity of the resulting metal complexes. mdpi.com These complexes have been explored as catalysts in a range of organic transformations. nih.gov While direct catalytic applications of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline are not yet extensively documented, its potential as a precursor for designing novel ligands for homogeneous and heterogeneous catalysis is a promising area of research.

Advanced Chemical Sensing and Detection Platforms

The development of chemical sensors for the detection of various analytes is a critical area of research. Quinoline-based compounds have shown significant promise as fluorescent chemosensors, particularly for the detection of metal ions such as Zn²⁺ and Cu²⁺. nanobioletters.comacs.orgrsc.orgresearchgate.netrsc.org The fluorescence properties of the quinoline ring can be modulated by the binding of an analyte to a receptor unit attached to the quinoline core. The electron-withdrawing nature of the substituents in 7-Bromo-2,4-dichloro-6,8-difluoroquinoline can influence the photophysical properties of its derivatives, potentially leading to sensors with enhanced sensitivity and selectivity. By strategically modifying the reactive sites of this compound, it is possible to introduce specific recognition moieties for a wide range of target molecules.

Future Directions, Challenges, and Perspectives in Research on 7 Bromo 2,4 Dichloro 6,8 Difluoroquinoline

Development of More Efficient and Sustainable Synthetic Methodologies for Polyhalogenated Quinolines

The synthesis of quinoline (B57606) cores has a long history, with classical methods such as the Skraup, Friedländer, and Gould-Jacobs reactions being foundational. nih.gov However, these traditional procedures often suffer from significant drawbacks, including the use of hazardous reagents, high reaction temperatures, long reaction times, and the generation of substantial waste, making them less suitable for modern, environmentally conscious research and industry. nih.govresearchgate.net

The future of polyhalogenated quinoline synthesis lies in the development of greener and more sustainable methodologies. researchgate.net Key research efforts are directed toward overcoming the limitations of classical synthesis by focusing on several innovative approaches:

Green Chemistry Principles: Researchers are increasingly adopting techniques like microwave-assisted and ultrasound-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.govnih.gov

Catalytic Systems: There is a significant push to replace stoichiometric, often toxic, reagents with catalytic systems. This includes the use of earth-abundant and less toxic transition metals like iron and copper, moving away from precious metals such as palladium where possible. mdpi.com

Atom Economy: One-pot and multicomponent reactions are gaining prominence as they construct complex molecules like polyhalogenated quinolines in a single step, maximizing atom economy and reducing purification steps. rsc.org

Benign Media: The use of environmentally friendly solvents, such as water or ionic liquids, or even solvent-free conditions, is a critical area of development. researchgate.netmdpi.com

These modern strategies promise not only to be more environmentally responsible but also more cost-effective and scalable for the production of complex scaffolds like 7-Bromo-2,4-dichloro-6,8-difluoroquinoline. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Polyhalogenated Quinolines

MethodologyTypical ConditionsAdvantagesChallenges & Drawbacks
Classical Methods (e.g., Friedländer, Skraup)High temperatures, strong acids (e.g., H₂SO₄), hazardous reagents. nih.govresearchgate.netWell-established, versatile for certain substrates.Harsh conditions, low atom economy, significant waste, use of hazardous materials. nih.gov
Microwave-Assisted Synthesis Polar solvents, sealed vessels, rapid heating. nih.govDrastically reduced reaction times, often higher yields, improved purity.Scalability can be an issue, requires specialized equipment.
Transition-Metal Catalysis (e.g., C-H activation)Metal catalysts (e.g., Pd, Cu, Fe, Co), various solvents and temperatures. mdpi.comHigh efficiency, broad substrate tolerance, novel bond formations. mdpi.comCost and toxicity of precious metals, catalyst poisoning, need for ligand screening.
Multicomponent Reactions (MCRs) One-pot reactions with three or more starting materials. rsc.orgHigh atom and step economy, structural diversity, operational simplicity. rsc.orgOptimization can be complex, mechanism elucidation can be challenging.
Photoredox Catalysis Visible light, photocatalyst (e.g., organic dyes), ambient temperature. mdpi.comMild and eco-friendly conditions, uses light as a renewable energy source. researchgate.netLimited by substrate scope, potential for side reactions.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The synthetic utility of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline is intrinsically linked to the differential reactivity of its five halogen substituents. A significant future direction in the chemistry of this compound is the systematic exploration of its reactivity to enable controlled, site-selective derivatization. ricest.ac.ir

The various carbon-halogen bonds on the quinoline ring exhibit distinct energies and polarities, which can be exploited using modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). ricest.ac.ir The general reactivity trend in such reactions is C-I > C-Br > C-Cl, while C-F bonds are typically the most inert. This hierarchy allows for sequential functionalization. For instance, the bromo group at the C7 position would be the most likely initial site for a typical cross-coupling reaction, leaving the chloro and fluoro groups untouched under carefully controlled conditions.

Future research will likely focus on:

Orthogonal Reactivity: Developing catalytic systems that can selectively activate one C-Cl bond (at C2 or C4) over the other, or even activate the typically inert C-F bonds under specific conditions.

Substrate Control: Fine-tuning reaction parameters (catalyst, ligand, solvent, temperature) to override the intrinsic reactivity of the halides and direct substitution to a desired position. ricest.ac.ir

Cascade Reactions: Designing multi-step, one-pot procedures where an initial reaction at one site triggers subsequent transformations at other positions on the quinoline core.

Mastering these derivatization strategies will unlock the potential of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline as a versatile building block for creating a library of highly complex and functionalized molecules for materials science applications. nih.gov

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A deeper understanding of the complex reactivity of polyhalogenated quinolines requires a synergistic approach that combines experimental investigation with computational modeling. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reactivity, and rationalizing experimental outcomes. asianpubs.orgnih.gov

For a molecule like 7-Bromo-2,4-dichloro-6,8-difluoroquinoline, computational studies can provide critical insights into:

Electronic Structure: Calculating the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO) can help predict the most nucleophilic and electrophilic sites on the molecule, guiding the design of selective reactions. nih.gov

Reaction Energetics: DFT can be used to model the energy profiles of potential reaction pathways, including the structures of transition states and intermediates. This allows researchers to understand why a particular site is more reactive than another and to predict the conditions needed to favor a desired outcome.

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which, when compared with experimental data, can confirm the structure of newly synthesized derivatives. nih.gov

The integration of these in silico predictions with empirical laboratory results creates a powerful feedback loop. Experimental findings can validate and refine computational models, while theoretical insights can guide experimental design, saving time and resources by focusing on the most promising synthetic routes. mdpi.com This dual approach is essential for unlocking the full synthetic potential of complex polyhalogenated systems.

Table 2: Key Parameters in Computational Analysis of Halogenated Heterocycles

Computational ParameterSignificance in Mechanistic Understanding
HOMO (Highest Occupied Molecular Orbital) Energy Indicates the ability of a molecule to donate electrons; higher energy suggests greater reactivity as a nucleophile.
LUMO (Lowest Unoccupied Molecular Orbital) Energy Indicates the ability of a molecule to accept electrons; lower energy suggests greater reactivity as an electrophile.
HOMO-LUMO Energy Gap (ΔE) A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov
Gibbs Free Energy (G) Used to compare the thermodynamic stability of isomers and to determine the spontaneity of a reaction pathway. nih.gov
Electrostatic Potential (ESP) Map Visualizes electron-rich (red) and electron-poor (blue) regions of a molecule, predicting sites for electrophilic and nucleophilic attack.
Transition State (TS) Energy The energy barrier of a reaction; lower TS energy indicates a faster reaction rate. Used to compare competing mechanistic pathways.

Unexplored Research Avenues and Interdisciplinary Applications (Non-Biological/Non-Clinical)

While much quinoline research is biologically focused, the unique properties of a polyhalogenated scaffold like 7-Bromo-2,4-dichloro-6,8-difluoroquinoline open up numerous, largely unexplored, avenues in materials science and other non-biological fields. The high degree of halogenation and multiple sites for functionalization make it an attractive precursor for advanced materials.

Potential interdisciplinary research directions include:

Organic Electronics: The quinoline core is an electron-deficient system, a desirable trait for n-type materials in organic electronics. By selectively replacing the halogens with various aromatic or electron-donating/withdrawing groups, researchers could fine-tune the electronic properties (e.g., LUMO level, electron mobility) to create novel materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

Functional Polymers: The compound can be converted into a di-functional monomer (e.g., by converting two halogen sites into reactive groups) and incorporated into polymer backbones. The resulting polymers could exhibit enhanced thermal stability, flame retardancy (due to the remaining halogen content), and specific optical or electronic properties.

Luminescent Materials and Sensors: Derivatization with chromophoric or fluorophoric units could lead to new fluorescent dyes. The electron-deficient quinoline core could make these dyes sensitive to their local environment, opening applications in chemical sensing, where binding to an analyte would cause a detectable change in the emission spectrum.

Crystal Engineering: The presence of multiple halogen atoms provides opportunities for directed self-assembly in the solid state through halogen bonding. This could be exploited to engineer crystalline materials with specific packing motifs and desirable bulk properties, such as nonlinear optical activity.

Outlook on the Broader Impact of Polyhalogenated Quinoline Chemistry in Advanced Research

The continued study of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline and related polyhalogenated systems is poised to have a significant impact on advanced chemical research. These molecules should not be viewed merely as synthetic curiosities but as powerful and versatile platforms for the construction of complex, high-value functional materials.

The broader impact will be realized through several key advancements:

Expansion of the Chemical Toolbox: The development of selective and sustainable methods to functionalize these scaffolds will provide chemists with new tools to build molecular architectures that were previously inaccessible. nih.gov

Rational Material Design: A deep, computationally-guided understanding of the structure-property relationships in derivatized quinolines will enable the rational, de novo design of materials with properties tailored for specific applications in electronics and photonics. rsc.org

Innovation in Catalysis: The challenge of achieving selective transformations on these complex substrates will drive innovation in catalyst and ligand design, with potential benefits extending to other areas of synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 7-bromo-2,4-dichloro-6,8-difluoroquinoline via nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Synthesis typically involves halogenated quinoline precursors. For example, bromination and chlorination steps can be optimized using polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C. Catalytic Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity for bromine and chlorine substitution at positions 2, 4, 6, and 7. Reaction progress should be monitored via TLC or HPLC to confirm intermediate formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity .
  • Key Parameters :

VariableOptimal Range
Temperature80–120°C
SolventDMF/DMSO
CatalystFeCl₃ (0.1–1 eq)
Reaction Time12–24 hours

Q. How can spectroscopic techniques (NMR, LCMS) resolve structural ambiguities in halogenated quinolines?

  • Methodological Answer :

  • ¹H/¹³C NMR : Fluorine and chlorine substituents induce distinct splitting patterns due to spin-spin coupling. For example, adjacent fluorine atoms (e.g., at positions 6 and 8) generate complex multiplet signals in the aromatic region (δ 7.5–8.5 ppm). Chlorine’s electronegativity deshields nearby protons, shifting signals downfield.
  • LCMS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₃BrCl₂F₂N: calc. 327.83). Isotopic patterns (Br: 1:1, Cl: 3:1) validate halogen presence .

Q. What solvent systems and storage conditions ensure stability for halogenated quinolines?

  • Methodological Answer :

  • Solubility : Dissolves best in dichloromethane (DCM), THF, or DMSO. Aqueous solubility is negligible unless functionalized with polar groups.
  • Stability : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of C-Br bonds. Degradation studies via accelerated stability testing (40°C/75% RH) show <5% decomposition over 6 months when stored in amber vials .

Advanced Research Questions

Q. How can kinetic and mechanistic studies elucidate competing pathways in multi-halogenated quinoline synthesis?

  • Methodological Answer :

  • Kinetic Analysis : Use stopped-flow NMR to track intermediate formation during SNAr reactions. For example, fluorine’s strong electron-withdrawing effect accelerates substitution at adjacent positions (e.g., bromination at position 7). Rate constants (k) can be derived from time-resolved spectral data .
  • Isotopic Labeling : ¹⁸O-labeled H₂O or D₂O probes hydrolysis pathways, revealing whether dehalogenation competes with substitution .

Q. What computational methods predict regioselectivity in further functionalization of 7-bromo-2,4-dichloro-6,8-difluoroquinoline?

  • Methodological Answer :

  • DFT Calculations : Geometry optimization (B3LYP/6-31G*) identifies electrophilic centers. Fukui indices (f⁺) highlight position 3 as the most reactive site for cross-coupling (e.g., Suzuki-Miyaura).
  • Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., kinase enzymes), guiding SAR for drug discovery .

Q. How can factorial design optimize catalytic systems for derivatizing this compound into bioactive analogs?

  • Methodological Answer :

  • Experimental Design : A 2³ factorial design tests variables: catalyst type (Pd/C vs. CuI), solvent (toluene vs. DMF), and temperature (80°C vs. 120°C). Response surface methodology (RSM) identifies optimal conditions for coupling reactions (e.g., Sonogashira).
  • Data Analysis : ANOVA evaluates the significance of interactions. For example, Pd/C in toluene at 120°C yields 85% conversion for alkyne coupling, with p < 0.05 for temperature effects .

Data Contradictions and Resolution

  • Contradiction : reports high yields (>95%) for SNAr reactions, while notes variable purity (75–90%) in similar substrates.
    • Resolution : Impurities arise from competing elimination pathways in sterically hindered positions. Use of bulkier bases (e.g., DBU instead of K₂CO₃) suppresses side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.